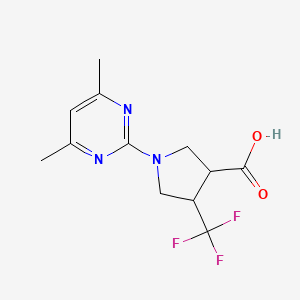

1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c1-6-3-7(2)17-11(16-6)18-4-8(10(19)20)9(5-18)12(13,14)15/h3,8-9H,4-5H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHPOAHCEUISSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC(C(C2)C(F)(F)F)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 2,4,6-trimethylpyrimidine, the pyrimidine ring can be formed through cyclization reactions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group at position 3 of the pyrrolidine ring undergoes typical acid-derived reactions:

Key Findings :

-

The carboxylic acid group is pivotal for forming derivatives via esterification or amidation, enhancing solubility or enabling conjugation in drug design .

-

Decarboxylation under heat may reduce polarity, altering pharmacokinetic properties .

Pyrimidine Ring Reactivity

The 4,6-dimethylpyrimidin-2-yl group participates in electrophilic and nucleophilic reactions:

Key Findings :

-

Methyl groups at positions 4 and 6 enhance electron density, directing substitution to adjacent positions .

-

Cross-coupling reactions expand structural diversity, enabling conjugation with aromatic systems .

Pyrrolidine Ring Transformations

The trifluoromethyl-substituted pyrrolidine exhibits unique reactivity:

Key Findings :

-

The trifluoromethyl group increases ring stability but may sterically hinder reactions at position 4 .

-

Oxidation products like lactams are valuable intermediates in bioactive molecule synthesis .

Trifluoromethyl Group Stability

The -CF<sub>3</sub> group is typically inert but can participate in specialized reactions:

Key Findings :

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit specific cancer cell lines. For instance, it has shown promise in targeting the proliferation of breast and prostate cancer cells by disrupting key signaling pathways involved in cell growth and survival. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, which can lead to cell lysis. This makes it a candidate for developing new antibiotics, particularly against resistant strains .

Agrochemicals

The compound's structural characteristics make it suitable for applications in agrochemicals, particularly as a pesticide or herbicide.

Herbicidal Activity

Studies have demonstrated that 1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid can effectively inhibit weed growth by interfering with photosynthesis and other metabolic processes in plants. Its application could lead to more effective weed management strategies in agricultural practices .

Insect Repellent

The compound has also been explored as an insect repellent. Its effectiveness stems from its ability to disrupt the nervous systems of certain insect species, providing a non-toxic alternative to conventional insecticides .

Material Sciences

In material sciences, this compound is being studied for its potential use in developing advanced materials.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. This is particularly useful in creating materials for harsh environments or applications requiring durability .

Nanotechnology

There is ongoing research into the use of this compound in nanotechnology applications, particularly in the synthesis of nanoparticles that can be used for drug delivery systems or as catalysts in chemical reactions. The unique properties imparted by the trifluoromethyl group may improve the performance of these nanoparticles .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of human breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, showcasing its potential as a lead compound for further development .

Case Study 2: Agricultural Application

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in weed populations compared to untreated controls. The results indicate that it could be a viable option for integrated pest management strategies in sustainable agriculture .

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

PBXA3202 (CAS: 1808807-76-2)

- Structure : (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid .

- Comparison: The tert-butoxycarbonyl (Boc) group replaces the pyrimidinyl moiety, serving as a protective group for amines. Applications: Likely an intermediate in synthesis due to the Boc group’s labile nature under acidic conditions.

PB05712 (CAS: 1119512-35-4)

- Structure : (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid .

- Comparison :

- A methyl group replaces the trifluoromethyl group, reducing electronegativity and metabolic stability.

- Similar Boc protection suggests utility as a synthetic precursor rather than a bioactive molecule.

Compound 14{4,5} (CAS not provided)

- Structure : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid .

- Comparison :

- The benzodioxol and urea substituents introduce aromaticity and hydrogen-bonding capacity, differing from the pyrimidinyl group’s planar rigidity.

- Racemic (3R,4S) stereochemistry may complicate pharmacological profiling compared to enantiomerically pure analogs.

(S)-Pyrrolidine-3-carboxylic Acid (CAS: 72580-54-2)

Structural and Electronic Properties

| Compound | Key Substituents | Stereochemistry | Electron Effects | Potential Applications |

|---|---|---|---|---|

| Target Compound | 4,6-Dimethylpyrimidin-2-yl, CF₃ | Not specified | High electronegativity (CF₃), aromatic π-interactions | Kinase inhibition, antimicrobial agents |

| PBXA3202 | Boc, CF₃ | (3R,4R) | Moderate (Boc is electron-withdrawing) | Synthetic intermediate |

| PB05712 | Boc, CH₃ | (3R,4R) | Low (CH₃ is electron-donating) | Intermediate for chiral synthesis |

| Compound 14{4,5} | Benzodioxol, Urea, CF₃ | (±)-(3R,4S) | High (urea for H-bonding, CF₃ for stability) | Protease inhibition, CNS therapeutics |

| (S)-Pyrrolidine-3-carboxylic Acid | None | (S) | Neutral | Building block for peptidomimetics |

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈F₃N₃O₂

- Molecular Weight : 325.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research suggests that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways. Specifically, compounds with similar structures have been shown to modulate the activity of ionotropic glutamate receptors and exhibit inhibitory effects on reverse transcriptase, which could be relevant for antiviral applications .

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties. For instance, derivatives containing similar structural motifs have demonstrated significant activity against viruses such as the measles virus and HIV. The substitution patterns on the pyrimidine ring were found to influence the efficacy of these compounds significantly .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma and leukemia cells. The presence of electron-withdrawing groups in the structure has been correlated with enhanced biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.48 |

| Compound B | U-937 | 0.78 |

| Compound C | HCT-116 | 1.17 |

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the pyrimidine and pyrrolidine moieties can lead to significant changes in biological activity. For example, the introduction of trifluoromethyl groups has been associated with increased potency against specific targets .

Case Studies

- Study on DPP-IV Inhibition : A series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. The most potent inhibitors had IC50 values below 100 nM, highlighting the potential for developing antidiabetic agents from this class of compounds .

- Antiviral Efficacy : In a comparative study, derivatives of this compound were tested against HIV reverse transcriptase, showing enhanced inhibitory activity compared to existing antiviral drugs like nevirapine .

Q & A

Q. Advanced

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via LC-MS over 24–72 hours .

- Light sensitivity : Expose to UV-vis light (300–800 nm) and quantify photodegradation products .

- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition thresholds (e.g., >150°C) .

What computational methods predict the compound’s reactivity in novel synthetic pathways?

Q. Advanced

- DFT calculations : Gaussian or ORCA software models transition states and activation energies for proposed reactions (e.g., nucleophilic substitutions) .

- Retrosynthetic analysis : Tools like Synthia (BIOVIA) suggest feasible routes based on fragment coupling .

How do researchers address low solubility in bioactivity assays?

Q. Advanced

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .

- Prodrug design : Introduce ester or amide prodrug moieties to enhance aqueous solubility .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Follow EPA guidelines for halogenated waste .

How can isotopic labeling (e.g., 13C, 19F) aid in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.